molecular formula C25H24N4O2S3 B12171118 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B12171118
M. Wt: 508.7 g/mol
InChI Key: PTRCYCDXEBDYOZ-ZMFRSBBQSA-N
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Description

(E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a thiophene ring, a benzo-thieno-pyrimidine core, and a hydrazide functional group. The presence of these diverse structural elements makes this compound an interesting subject for scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves a multi-step process:

    Formation of the Benzo-thieno-pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo-thieno-pyrimidine core.

    Introduction of the Hydrazide Group: The hydrazide group is introduced through the reaction of the benzo-thieno-pyrimidine derivative with hydrazine or a hydrazine derivative.

    Condensation with 3-methylthiophen-2-carbaldehyde: The final step involves the condensation of the hydrazide derivative with 3-methylthiophen-2-carbaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of (E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: The compound may interact with receptors to modulate their signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

(E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can be compared with similar compounds such as:

    Hydrazides: Compounds with similar hydrazide functional groups.

    Thiophene Derivatives: Compounds containing thiophene rings.

    Benzo-thieno-pyrimidines: Compounds with similar core structures.

The uniqueness of (E)-N’-((3-methylthiophen-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide lies in its combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O2S3

Molecular Weight

508.7 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C25H24N4O2S3/c1-15-7-9-17(10-8-15)29-24(31)22-18-5-3-4-6-19(18)34-23(22)27-25(29)33-14-21(30)28-26-13-20-16(2)11-12-32-20/h7-13H,3-6,14H2,1-2H3,(H,28,30)/b26-13-

InChI Key

PTRCYCDXEBDYOZ-ZMFRSBBQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=C(C=CS4)C)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=C(C=CS4)C)SC5=C3CCCC5

Origin of Product

United States

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